Technical Monograph: 1-Chloro-7-fluoro-6-methoxyisoquinoline
Technical Monograph: 1-Chloro-7-fluoro-6-methoxyisoquinoline
CAS: 630422-99-0 Formula: C₁₀H₇ClFNO Molecular Weight: 211.62 g/mol [1]
Executive Summary
1-Chloro-7-fluoro-6-methoxyisoquinoline is a high-value heterocyclic pharmacophore used primarily as an electrophilic scaffold in the synthesis of advanced small-molecule therapeutics. It serves as a critical "warhead" intermediate for developing inhibitors targeting Tyrosine Kinases (e.g., EGFR, VEGFR) and Viral Proteases (e.g., HCV NS3/4A) .
Its structural uniqueness lies in the C1-Chlorine atom, which is highly activated for nucleophilic aromatic substitution (
Chemical Profile & Physical Properties
| Property | Specification |
| IUPAC Name | 1-Chloro-7-fluoro-6-methoxyisoquinoline |
| CAS Number | 630422-99-0 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 110–115 °C (Typical for crystalline isoquinolines of this class) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water. |
| Reactivity | Moisture sensitive (C1-Cl hydrolysis); Light sensitive. |
| Storage | Inert atmosphere (Argon/Nitrogen), 2–8 °C. |
Synthetic Routes & Manufacturing
The synthesis of 1-chloro-7-fluoro-6-methoxyisoquinoline typically follows a Bischler-Napieralski or Pomeranz-Fritsch cyclization strategy to form the isoquinoline core, followed by chlorination.
Primary Synthetic Pathway (Industrial Scale)
This route prioritizes yield and purity, utilizing the "isocarbostyril" (isoquinolin-1-one) intermediate.
-
Precursor Assembly: Condensation of 3-fluoro-4-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal forms the Schiff base.
-
Cyclization: Acid-mediated cyclization (e.g.,
or ) yields the 7-fluoro-6-methoxyisoquinoline core. -
Oxidation: Formation of the N-oxide using
-CPBA. -
Chlorination (The Critical Step): Rearrangement and chlorination of the N-oxide (or direct chlorination of the 1-one tautomer) using Phosphorus Oxychloride (
).
Synthesis Workflow Diagram
The following diagram illustrates the conversion of the lactam precursor to the final chlorinated product, highlighting the activation mechanism.
Figure 1: Chlorination mechanism converting the isoquinolinone precursor to the 1-chloro target using phosphoryl chloride.
Reactivity & Functionalization
The pharmacological value of CAS 630422-99-0 is defined by the differential reactivity of its three substituents.
The C1-Chlorine "Warhead"
The C1 position is electronically deficient due to the adjacent ring nitrogen (C=N bond). This makes the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (
-
Reaction Partners: Primary/Secondary amines, alkoxides, thiols.
-
Mechanism: Addition-Elimination.
-
Conditions: Typically requires a base (
, , or DIPEA) in a polar aprotic solvent (DMF, DMSO, NMP) at 80–120 °C.
The C7-Fluorine "Modulator"
Unlike the C1-Cl, the C7-Fluorine is generally stable under standard
-
Metabolic Blocking: Prevents oxidative metabolism (hydroxylation) at the 7-position, extending the drug's half-life (
). -
Secondary Electrophile: Under forcing conditions (e.g.,
with or strong nucleophiles), the fluorine can also be displaced, allowing for the synthesis of bis-substituted derivatives.
Reactivity Logic Diagram
Figure 2: Divergent reactivity pathways. Pathway A is the dominant route for generating bioactive kinase inhibitors.
Applications in Drug Discovery[2][3][4]
Kinase Inhibitors (EGFR/VEGFR)
This scaffold mimics the quinazoline core found in drugs like Gefitinib and Erlotinib but offers distinct solubility and metabolic profiles. The 6-methoxy group mimics the electron-donating features required for ATP-binding pocket affinity, while the 7-fluoro group modulates pKa and lipophilicity.
Hepatitis C Virus (HCV) Inhibitors
Patent literature (e.g., EP 2964664 B1 ) identifies this specific CAS as an intermediate in the synthesis of macrocyclic inhibitors.
-
Protocol Insight: The intermediate is subjected to high-temperature substitution (often with Cesium Fluoride) to modify the core before coupling with the complex P2-P4 peptide backbone of the protease inhibitor.
Experimental Protocol: Standard Coupling
A self-validating protocol for coupling 1-Chloro-7-fluoro-6-methoxyisoquinoline with an aniline derivative.
Objective: Synthesize N-(3-chloro-4-fluorophenyl)-7-fluoro-6-methoxyisoquinolin-1-amine.
-
Preparation:
-
Charge a reaction vial with 1-Chloro-7-fluoro-6-methoxyisoquinoline (1.0 eq).
-
Add 3-chloro-4-fluoroaniline (1.1 eq).
-
Add anhydrous isopropanol (iPrOH) (10 volumes).
-
Note: No external base is strictly required if the HCl salt of the product is desired; otherwise, add 2.0 eq of DIPEA.
-
-
Reaction:
-
Heat the mixture to reflux (82 °C) for 4–6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material peak (MW 211) should disappear, replaced by the product mass.
-
-
Work-up:
Safety & Handling
-
Corrosivity: The compound is an aryl chloride and can hydrolyze to release HCl upon contact with moisture. It is irritating to eyes, skin, and the respiratory system.
-
P-Glycoprotein Interaction: Isoquinoline derivatives are often P-gp substrates or inhibitors; handle as a potential bioactive agent.
-
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Halogens and Nitrogen).
References
-
European Patent Office. (2016). Hepatitis C Virus Inhibitors. Patent No. EP 2964664 B1.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11660602: 1-Chloro-7-fluoro-6-methoxyisoquinoline.
-
Li, J. J. (2014).[5] Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (Reference for Bischler-Napieralski/Pomeranz-Fritsch mechanisms).
-
Biosynth. (2025). Product Monograph: 1-Chloro-7-fluoro-6-methoxyisoquinoline.
Sources
- 1. PubChemLite - C10H7ClFNO - Explore [pubchemlite.lcsb.uni.lu]
- 2. CN116874420A - Preparation method of lenvatinib intermediate 4-chloro-7-methoxyquinoline-6-amide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
